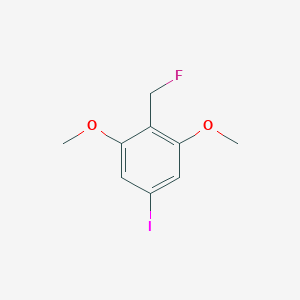

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is an organic compound with the molecular formula C₉H₁₀FIO₂ and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy groups at positions 1 and 3, an iodine atom at position 5, and a fluoromethyl group at position 2 on the benzene ring . It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-2-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the fluoromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of compounds like 1,3-dimethoxy-5-azido-2-(fluoromethyl)benzene.

Oxidation: Formation of 1,3-dimethoxy-5-iodo-2-(formyl)benzene.

Reduction: Formation of 1,3-dimethoxy-5-iodo-2-methylbenzene.

Scientific Research Applications

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of oncology.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the fluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The iodine atom can also play a role in facilitating electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethoxy-2-iodobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.

1,3-Dimethoxy-5-fluorobenzene: Lacks the iodine atom, affecting its reactivity and applications in synthesis.

1,3-Dimethoxy-2-(fluoromethyl)benzene: Lacks the iodine atom, making it less versatile in electrophilic aromatic substitution reactions.

Uniqueness

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is unique due to the presence of both iodine and fluoromethyl groups, which confer distinct reactivity patterns and applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .

Biological Activity

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is an organic compound that has garnered interest due to its potential biological activities. Characterized by the presence of both methoxy and fluoromethyl substituents on a benzene ring, along with an iodine atom, this compound's unique structural features suggest diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C10H10F1I1O2

- Molecular Weight : Approximately 312.08 g/mol

Structural Features

The compound features:

- Methoxy Groups : Enhance solubility and biological activity.

- Iodine Atom : Known for increasing reactivity and potential interactions with biological targets.

- Fluoromethyl Group : Contributes to lipophilicity, improving membrane penetration.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen (iodine) and methoxy groups influence its reactivity and binding affinity to various enzymes or receptors. This compound may also exhibit photodynamic properties, which are critical in therapeutic applications such as cancer treatment.

Related Compounds

Research on structurally similar compounds indicates that halogenated methoxybenzenes often demonstrate significant biological properties, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.

Case Studies

- Anticancer Activity : A study investigating compounds with similar structural motifs found that iodine substitution significantly enhanced anticancer activity through increased singlet oxygen production during photodynamic therapy .

- Antimicrobial Properties : Compounds resembling this compound exhibited varying degrees of antimicrobial activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 37 to 124 μg/mL .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Candida albicans | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Photodynamic Therapy | Enhanced singlet oxygen production |

Pharmacological Potential

While specific data on the biological effects of this compound remains limited, the presence of halogens and methoxy groups in similar compounds suggests potential for drug development targeting specific pathways in disease processes. The unique combination of functional groups enhances its reactivity and interaction with biomolecules, making it a candidate for further pharmacological studies .

Properties

Molecular Formula |

C9H10FIO2 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

2-(fluoromethyl)-5-iodo-1,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO2/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

FKTBFMPOJXTJGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CF)OC)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.